2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxalines and their derivatives, including triazoloquinoxalines, have been studied for their potential antiviral and antimicrobial activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .
Scientific Research Applications
Synthesis and Chemical Characteristics
Researchers have developed methodologies for synthesizing triazoloquinoline derivatives, highlighting their potential in creating compounds with varied biological activities. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates showcases the chemical versatility of triazoloquinoline derivatives. These compounds were obtained through reactions involving amino acid esters, demonstrating the adaptability of triazoloquinoline scaffolds in chemical synthesis Fathalla, 2015.
Potential Biological Activities
Various derivatives of triazoloquinoline have been synthesized and evaluated for different biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. For example, a study on 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas revealed their anticancer activity, highlighting the structural requirements essential for such biological effects. Some derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines Reddy et al., 2015.
Another research avenue explores the synthesis of [1,2,4]triazoloquinazolinium betaines, investigating molecular rearrangements and their potential applications in creating compounds with desired properties Crabb et al., 1999.
Antimicrobial and Anti-inflammatory Applications
Studies on novel triazoloquinoline derivatives have demonstrated promising antimicrobial and anti-inflammatory activities. For example, new acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines exhibited significant anti-inflammatory, analgesic, antioxidant, and antimicrobial activities, indicating the therapeutic potential of these compounds El-Gazzar et al., 2009.
Future Directions
Mechanism of Action
Target of Action
The compound “2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been found to have potential activity against the A2B receptor , which is known to be involved in various pathological conditions, including tumors and ischemia .
Mode of Action
The compound interacts with its target, the A2B receptor, through a process of antagonism . This means it binds to the receptor and inhibits its activation, thereby preventing the receptor’s normal function. The A2B receptor requires a high level of adenosine for activation, so by inhibiting this process, the compound can mediate conditions associated with high levels of adenosine .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . By antagonizing the A2B receptor, the compound can potentially affect these pathways and their downstream effects, including angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
The compound’s action results in the upregulation of the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of the pro-oncogenic cell survival Bcl-2 protein . This suggests that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical Analysis
Biochemical Properties
The compound 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide interacts with various biomolecules. It has been found to exhibit cytotoxicity at certain concentrations
Cellular Effects
In cellular processes, this compound has shown promising antiviral activity . It influences cell function by exhibiting cytotoxicity, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-13-17-9-5-6-10-18(17)25-20(15)23-24-21(25)27-14-19(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXTXBCOVQMKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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